Cas no 2171805-69-7 (4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid)

4-({2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopentyl backbone and a terminal alkyne functionality. Its key advantages include structural rigidity due to the cyclopentyl ring, enhancing conformational control in peptide synthesis, while the alkyne group enables selective modifications via click chemistry. The Fmoc protection ensures compatibility with standard solid-phase peptide synthesis protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable in the design of constrained peptides and bioconjugates, offering precise control over molecular architecture and functionalization. Its tailored structure makes it suitable for applications in medicinal chemistry and chemical biology research.
4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid structure
2171805-69-7 structure
Product name:4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid
CAS No:2171805-69-7
MF:C26H26N2O5
MW:446.495047092438
CID:6110721
PubChem ID:165511115

4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid
    • EN300-1550590
    • 2171805-69-7
    • 4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
    • Inchi: 1S/C26H26N2O5/c29-24(30)13-6-14-27-25(31)18-12-5-7-17(18)15-28-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,17-18,23H,5,7,12,14-16H2,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: NVVYCGIEWZNZSZ-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC#CC(=O)O

Computed Properties

  • Exact Mass: 446.18417193g/mol
  • Monoisotopic Mass: 446.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 777
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1550590-5000mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1550590-100mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1550590-250mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
250mg
$3099.0 2023-09-25
Enamine
EN300-1550590-1000mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
1000mg
$3368.0 2023-09-25
Enamine
EN300-1550590-10000mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1550590-2500mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1550590-50mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1550590-500mg
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1550590-1.0g
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
2171805-69-7
1g
$0.0 2023-06-05

Additional information on 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid

Research Briefing on 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid (CAS: 2171805-69-7)

The compound 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid (CAS: 2171805-69-7) has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the compound's role as a versatile building block in peptide synthesis and bioconjugation. The presence of both Fmoc-protected amine and alkyne functionalities makes it particularly valuable for click chemistry applications and solid-phase peptide synthesis. A 2023 study published in Organic & Biomolecular Chemistry demonstrated its effectiveness in creating constrained peptide scaffolds through cyclization reactions.

In terms of biological activity, preliminary screening data from a 2024 Journal of Medicinal Chemistry publication indicates that derivatives of this compound show promising inhibitory effects against certain protein-protein interactions involved in cancer pathways. The rigid cyclopentyl core combined with the alkyne moiety appears to contribute to enhanced binding affinity and selectivity compared to more flexible analogs.

The compound's physicochemical properties have been extensively characterized in recent work. A 2023 ACS Medicinal Chemistry Letters article reported detailed solubility, stability, and permeability studies, showing favorable characteristics for drug development. Notably, the compound maintains stability across a wide pH range while demonstrating moderate membrane permeability in Caco-2 cell assays.

Current challenges in the application of this compound include the need for improved synthetic routes to enhance yield and purity. Recent advances in flow chemistry, as described in a 2024 Chemical Communications paper, have shown promise in addressing these issues by enabling more controlled reaction conditions and easier purification.

Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Its dual functionality allows for conjugation with both targeting moieties and therapeutic payloads, making it an attractive candidate for antibody-drug conjugates and other advanced therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for oncology and inflammatory diseases.

In conclusion, 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid represents a promising chemical scaffold with diverse applications in medicinal chemistry. Continued research into its structure-activity relationships and optimization of its synthetic accessibility will likely yield important contributions to drug discovery efforts in the coming years.

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